1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide” is a type of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine . It is a solid substance with an empirical formula of C7H8N2O3 and a molecular weight of 168.15 .
Physical and Chemical Properties Analysis
The compound is a solid substance . Its empirical formula is C7H8N2O3 and it has a molecular weight of 168.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A variety of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles have been synthesized, demonstrating the versatility of pyrazole derivatives in creating novel heterocyclic compounds with expected pharmacological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimicrobial Agents : Novel synthesis routes for benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable anti-avian influenza virus activity, highlighting the potential of pyrazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Anti-5-Lipoxygenase and Anticancer Agents : Pyrazolopyrimidine derivatives have been synthesized and evaluated as anti-5-lipoxygenase agents and for their anticancer activities, showcasing the therapeutic potential of pyrazole-based compounds in inflammatory and cancer treatments (Rahmouni et al., 2016).
Pharmacological Applications
GPCR Ligands : Pyrazolo[1,5-a]pyridine derivatives have been identified as high-affinity dopamine receptor partial agonists, demonstrating the feasibility of designing G protein-biased partial agonists with potential therapeutic benefits in treating psychiatric disorders (Möller et al., 2017).
Antagonist Activity for CB1 Cannabinoid Receptor : Molecular interaction studies of pyrazole derivatives as antagonists for the CB1 cannabinoid receptor suggest their role in modulating receptor activity, contributing to research in cannabinoid receptor pharmacology (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, and not inhaling the compound . In case of accidental ingestion, contact with skin or eyes, or inhalation, appropriate first aid measures should be taken .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(18)9-2-5-16(6-3-9)13(19)10-8-11-17(15-10)4-1-7-20-11/h8-9H,1-7H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNCUNXMSFABDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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